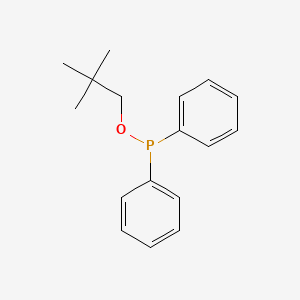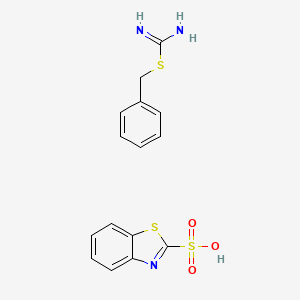
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is a compound that combines the structural features of benzothiazole and sulfonic acid with a benzyl carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of 2-aminothiophenol and aldehydes in the presence of catalysts such as samarium triflate . The reaction conditions typically involve mild temperatures and aqueous media to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of 1,3-benzothiazole-2-sulfonic acid often involves large-scale reactions using similar synthetic routes as mentioned above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The benzothiazole ring is known to interact with biological molecules through hydrogen bonding and π-π interactions, influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the sulfonic acid and benzyl carbamimidothioate groups.
2-Mercaptobenzothiazole: A related compound used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
Benzoxazole: A compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, leading to different chemical properties.
Uniqueness
1,3-Benzothiazole-2-sulfonic acid;benzyl carbamimidothioate is unique due to the presence of both sulfonic acid and benzyl carbamimidothioate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63181-83-9 |
|---|---|
Molecular Formula |
C15H15N3O3S3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H5NO3S2/c9-8(10)11-6-7-4-2-1-3-5-7;9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10,11) |
InChI Key |
CVBXZAKBQHUFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



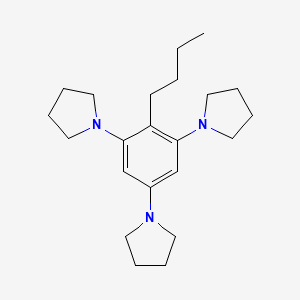

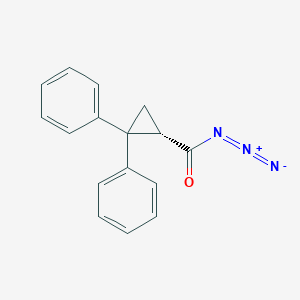
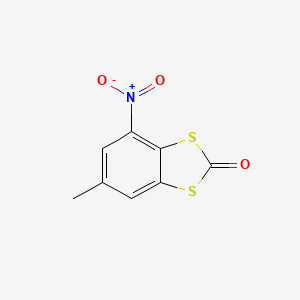
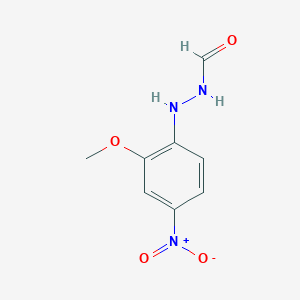
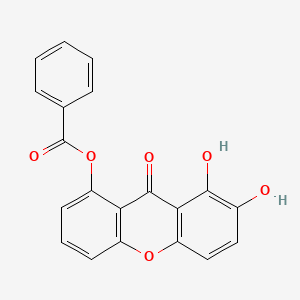
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
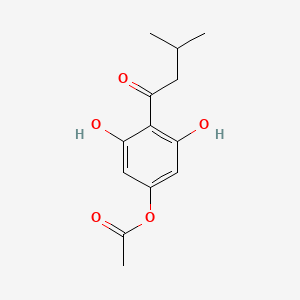

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)


